Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate
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Overview
Description
Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate is a chemical compound with a complex structure that includes a cyclohexyl ring, a hydrazinecarboxylate group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate typically involves the reaction of 4-methylcyclohexanone with ethyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydrazinecarboxylate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-ethylcyclohexyl)carbonyl]hydrazinecarboxylate
- Ethyl 2-[(methylamino)carbonyl]hydrazinecarboxylate
Uniqueness
Ethyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
ethyl N-[(4-methylcyclohexanecarbonyl)amino]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-11(15)13-12-10(14)9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
XIRDGODJHNSCGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)C1CCC(CC1)C |
solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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